3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile
Overview
Description
ACP-105 is a non-steroidal selective androgen receptor modulator (SARM). It has been gaining attention due to its potential as a treatment for muscle wasting associated with aging, chronic illnesses, and cancer.
Synthesis Analysis
While specific synthesis details for ACP-105 were not found, there is a general trend in the field towards developing workflows that allow for the rapid synthesis and testing of multiple compounds in parallel . This includes the use of metal-based compounds that become highly toxic to cancer cells upon exposure to light .
Scientific Research Applications
Antimycobacterial Activity
(E)-3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile has been studied for its antimycobacterial activity. A series of compounds including this one were synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis. Some of these compounds showed modest growth inhibition, contributing to an understanding of structure-activity relationships in antitubercular research (Sanna et al., 2002).
Structural Analysis and Characterization
Research has also been conducted on the structural analysis and characterization of related compounds. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound with a similar structure, was synthesized and characterized, providing insights into its molecular structure through methods like IR, UV, and NMR spectroscopy (Johnson et al., 2006).
Optical and Charge Transport Properties
Further research has explored the optical and charge transport properties of (E)-3-(4-chlorophenyl)-1-(2-furyl)prop-2-en-1-one, a related chalcone derivative. This compound demonstrated notable nonlinear optical (NLO) activities and thermal stability, making it a candidate for use in semiconductor devices (Shkir et al., 2019).
Synthesis and Molecular Insight
The one-pot synthesis of enaminone-based β-morpholino-/N-methylpiperazinyl-/pyrrolidinylpropiophenone derivatives has been explored, with (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one being a specific example. This research contributes to the understanding of chemical synthesis and the molecular properties of these compounds (Barakat et al., 2020).
Quantum Chemical Investigations
Computational studies have been conducted on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, examining its molecular structure, electronic properties, and chemical reactivity. These insights are crucial for understanding the material's potential applications in various fields (Adole et al., 2020).
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-2-14-11(7-8-13)9-3-5-10(12)6-4-9/h3-7,14H,2H2,1H3/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLPWUVGLLOROI-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=CC#N)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN/C(=C/C#N)/C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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